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A comprehensive review of experimental data reveals significant differences in the

antithrombotic effects of the ionic, low-osmolar contrast medium ioxaglate and the non-ionic,

low-osmolar contrast medium iohexol. This comparison guide synthesizes findings from in vivo

and in vitro studies to provide researchers, scientists, and drug development professionals with

a clear understanding of their respective impacts on thrombosis, platelet function, and

coagulation.

Executive Summary
Overall, studies consistently demonstrate that ioxaglate possesses greater antithrombotic and

antiplatelet properties compared to iohexol. In a rat model of arterial thrombosis, ioxaglate

significantly prolonged the time to vessel occlusion and reduced thrombus weight, effects not

observed with iohexol.[1] In vitro assessments of platelet function show that ioxaglate has a

more potent inhibitory effect on platelet aggregation than iohexol.[2] Furthermore, ioxaglate

exhibits a stronger anticoagulant effect by prolonging clotting time and activated partial

thromboplastin time (aPTT) to a greater extent than iohexol.[3][4]

In Vivo Antithrombotic Effects
An in vivo study utilizing a ferric chloride (FeCl3)-induced carotid artery thrombosis model in

rats provided compelling evidence of ioxaglate's superior antithrombotic potential.[1]
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Parameter Saline (Control) Iohexol Ioxaglate

Time to Occlusion

(TTO) (minutes)
19.6 ± 2.4 21.3 ± 1.3 30.0 ± 1.1

Thrombus Weight

(TW) (mg)
4.7 ± 0.7 4.2 ± 0.4 2.6 ± 0.4

Data presented as

mean ± standard error

of the mean. Bold

values indicate a

statistically significant

difference compared

to the saline control

(P<0.05).[1]

These results indicate that ioxaglate, unlike iohexol, significantly delays thrombus formation

and reduces the size of the resulting clot in a live model.[1]

In Vitro Platelet Function
The differential effects of ioxaglate and iohexol on platelet function were evaluated using the

PFA-100™ system, which measures platelet adhesion and aggregation under high shear

stress. The time it takes for a platelet plug to occlude an aperture in a collagen/epinephrine or

collagen/ADP coated membrane is recorded as the closure time (CT). A longer CT indicates

greater inhibition of platelet function.
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Test Cartridge Saline (Control) Iohexol Ioxaglate

Collagen/Epinephrine

Closure Time

(seconds)

115 (median) 171 (median) >300 (no closure)

Collagen/ADP Closure

Time (seconds)
Not Reported Not Reported Not Reported

A closure time of >300

seconds signifies a

very strong

antiplatelet effect

where the aperture did

not close during the

measurement period.

[2]

Ioxaglate demonstrated a significantly greater antiplatelet effect, effectively preventing closure

in the PFA-100™ system, whereas iohexol showed a more moderate prolongation of closure

time compared to saline.[2] Studies have also shown that ioxaglate is a more potent inhibitor of

platelet activation induced by collagen and is the only one of the two to inhibit thrombin-induced

platelet activation.[5] In contrast, iohexol has been observed to cause a significant increase in

platelet degranulation, as measured by P-selectin expression, an effect not seen with ioxaglate.

[6]

In Vitro Coagulation Parameters
The anticoagulant properties of ioxaglate and iohexol were assessed by measuring their effects

on whole blood clotting time and activated partial thromboplastin time (aPTT).
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Parameter
Normal (No
Contrast Medium)

Iohexol Ioxaglate

Whole Blood Clotting

Time (minutes)
15 160 >330

Activated Partial

Thromboplastin Time

(seconds)

36 40 54

These in vitro

experiments

demonstrate the

inhibitory effects of the

contrast media when

mixed with blood.[3][4]

Ioxaglate profoundly prolonged the whole blood clotting time to a much greater extent than

iohexol.[3][4] Similarly, ioxaglate had a more pronounced effect on the intrinsic and common

pathways of the coagulation cascade, as indicated by a greater prolongation of the aPTT.[3][4]

In some in vitro models, no thrombi were formed in blood incubated with ioxaglate, while

thrombi formed in the presence of iohexol were significantly larger and more resistant to

thrombolysis than controls.[6]

Experimental Protocols
Ferric Chloride-Induced Arterial Thrombosis Model in
Rats
This in vivo model is used to evaluate the antithrombotic effects of substances.

Animal Preparation: Male Wistar rats are anesthetized. The right carotid artery is exposed

and a transit-time ultrasonic flow probe is placed around the vessel to monitor blood flow.

Thrombosis Induction: A piece of filter paper (2x1 mm) saturated with a 35% ferric chloride

(FeCl3) solution is applied to the adventitial surface of the carotid artery for 10 minutes. This

induces oxidative injury to the vessel wall, initiating thrombus formation.
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Substance Administration: Ioxaglate, iohexol, or saline (control) is administered intravenously

at a dose of 1600 mg Iodine/kg.

Measurement: The time from the application of FeCl3 until the cessation of blood flow

(occlusion) is recorded as the Time to Occlusion (TTO). After occlusion, the thrombosed

arterial segment is excised and the thrombus is weighed.[1]

FeCl3-Induced Thrombosis Model Workflow

Anesthetize Rat & Expose Carotid Artery Place Ultrasonic Flow Probe Apply 35% FeCl3 Filter Paper to Artery Administer IV Ioxaglate, Iohexol, or Saline Monitor Blood Flow Record Time to Occlusion (TTO) Excise Thrombus & Measure Weight

Click to download full resolution via product page

FeCl3-Induced Thrombosis Model Workflow

PFA-100™ Platelet Function Analysis
This in vitro assay assesses platelet function under high shear stress.

Blood Collection: Whole blood is collected from healthy human volunteers into tubes

containing 3.2% sodium citrate.

Incubation: The blood samples are mixed for one minute with a 10% (v/v) solution of

ioxaglate, iohexol, or their respective controls (isotonic saline or mannitol).

Analysis: An 800 µL aliquot of the mixture is placed into the PFA-100™ analyzer. The

instrument aspirates the blood through a microscopic aperture in a membrane coated with

either collagen and epinephrine (CEPI) or collagen and adenosine diphosphate (CADP).

Measurement: The time taken for the platelet plug to form and occlude the aperture is

measured as the Closure Time (CT) in seconds.[2]

Whole Blood Clotting Time
This in vitro test measures the time it takes for whole blood to clot.
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Blood Collection: Venous blood is drawn.

Incubation: The blood is mixed with serial dilutions of ioxaglate, iohexol, or heparinized

saline.

Measurement: The time until a solid clot is formed is recorded. In the cited study, a normal

clotting time of 15 minutes was established.[3][4]

Activated Partial Thromboplastin Time (aPTT)
This in vitro assay evaluates the integrity of the intrinsic and common pathways of the

coagulation cascade.

Plasma Preparation: Platelet-poor plasma is prepared by centrifuging citrated whole blood.

Incubation: The plasma is mixed with serial dilutions of ioxaglate, iohexol, or heparinized

saline.

Measurement: A reagent containing a contact activator and phospholipids is added, followed

by calcium chloride to initiate clotting. The time to clot formation is measured in seconds. The

normal aPTT in the referenced study was 36 seconds.[3][4]

Signaling Pathways
The antithrombotic effects of ioxaglate and iohexol can be understood in the context of the

platelet activation and coagulation cascade signaling pathways.

Platelet Activation Pathway
Platelet activation is a complex process involving adhesion, shape change, and aggregation,

mediated by various agonists and signaling molecules. Ioxaglate's superior antiplatelet effect,

particularly its inhibition of thrombin-induced activation, suggests interference at a key point in

this pathway.[5]
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Simplified Platelet Activation Pathway
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Simplified Platelet Activation Pathway

Coagulation Cascade
The coagulation cascade involves a series of enzymatic reactions that culminate in the

formation of a fibrin clot. The aPTT assay specifically measures the functionality of the intrinsic

and common pathways. The greater prolongation of aPTT by ioxaglate indicates a more

significant inhibition of one or more factors within these pathways.
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Intrinsic and Common Coagulation Pathways
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Intrinsic and Common Coagulation Pathways
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Conclusion
The available experimental data strongly indicate that ioxaglate has more pronounced

antithrombotic effects than iohexol. This is evidenced by its superior ability to prolong the time

to arterial occlusion, reduce thrombus weight, inhibit platelet aggregation, and prolong

coagulation times. These differences are likely attributable to the ionic nature and specific

chemical structure of the ioxaglate molecule. For researchers and clinicians in fields where the

thrombotic potential of contrast media is a concern, these findings suggest that ioxaglate may

offer a more favorable profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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